N'-(6-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide
Description
N’-(6-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzothiazole ring, a pyrrolidine sulfonyl group, and a benzohydrazide moiety, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
N'-(6-methoxy-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S2/c1-27-14-6-9-16-17(12-14)28-19(20-16)22-21-18(24)13-4-7-15(8-5-13)29(25,26)23-10-2-3-11-23/h4-9,12H,2-3,10-11H2,1H3,(H,20,22)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEXAOFUVAMSTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiourea Derivatives
The benzothiazole core is synthesized via cyclization of a substituted thiourea precursor. A representative protocol involves:
- Formation of 2-amino-4-methoxyphenylthiourea :
- Cyclization to benzothiazole :
- Dissolve 4-methoxy-2-nitroaniline (10 mmol) in ethanol (50 mL). Add thiourea (12 mmol) and reflux for 6 hours. Cool, filter, and recrystallize from ethanol to obtain the thiourea intermediate. Reduce using 10% Pd/C under H₂ (1 atm) in methanol. Filter and concentrate to yield 6-methoxybenzo[d]thiazol-2-amine (Yield: 78%).
Synthesis of 4-(Pyrrolidin-1-ylsulfonyl)benzoic Acid
Sulfonylation of Benzoic Acid
The sulfonamide group is introduced via reaction of 4-sulfobenzoic acid with pyrrolidine:
- Chlorosulfonation :
- Amination with Pyrrolidine :
Formation of the Hydrazide Linkage
Conversion to Acid Hydrazide
The benzoic acid derivative is converted to its hydrazide via esterification and hydrazinolysis:
- Esterification :
- Hydrazinolysis :
Coupling of Benzothiazol-2-amine and Benzohydrazide
Condensation Reaction
The final step involves coupling the hydrazide with 6-methoxybenzo[d]thiazol-2-amine under acidic or basic conditions:
- Acidic Conditions :
- Coupling Agents :
Analytical Characterization and Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H-NMR (400 MHz, DMSO-d₆):
- ¹³C-NMR :
Mass Spectrometry
Optimization and Yield Comparison
Table 1: Comparative Analysis of Synthetic Methods
Challenges and Alternative Approaches
Side Reactions and Purification
Chemical Reactions Analysis
Types of Reactions
N’-(6-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the sulfonyl group to a thiol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Halogenating agents, nucleophiles like amines or thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted benzothiazoles and pyrrolidine derivatives.
Scientific Research Applications
N’-(6-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe or sensor due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N’-(6-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole ring can intercalate with DNA, while the sulfonyl group can form hydrogen bonds with amino acid residues in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
1-(6-Methoxybenzo[d]thiazol-2-yl)hydrazine: Shares the benzothiazole and hydrazine moieties but lacks the pyrrolidine sulfonyl group.
6-Methoxybenzo[d]thiazole-2-carboxylate: Contains the benzothiazole ring but has a carboxylate group instead of the hydrazide and sulfonyl groups.
2-Methoxybenzoic (2-hydroxy-1-naphthylmethylene)hydrazide: Features a similar hydrazide structure but with different aromatic rings.
Uniqueness
N’-(6-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide is unique due to the combination of its benzothiazole ring, pyrrolidine sulfonyl group, and benzohydrazide moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Biological Activity
N'-(6-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H29ClN4O4S2
- Molecular Weight : 525.08 g/mol
- CAS Number : 1215464-89-3
Synthesis
The synthesis of this compound typically involves a multi-step process that incorporates various chemical reactions to introduce the benzothiazole and hydrazone moieties. The specific methods and conditions can vary, but they generally include:
- Formation of Benzothiazole Derivative : The initial step often involves the synthesis of a benzothiazole derivative, which serves as a key building block.
- Hydrazone Formation : The reaction between the benzothiazole and appropriate hydrazine derivatives leads to the formation of the hydrazone linkage.
- Sulfonamide Introduction : Finally, the sulfonamide group is introduced to complete the synthesis.
Antitumor Activity
Recent studies have demonstrated that compounds related to this compound exhibit significant antitumor properties. For instance, derivatives with similar structures have shown moderate to excellent cytotoxic activity against various cancer cell lines, including:
- NCI-H226 (lung cancer)
- SK-N-SH (neuroblastoma)
- HT29 (colon cancer)
- MKN-45 (gastric cancer)
- MDA-MB-231 (breast cancer)
In particular, one study reported that a related compound exhibited an EC50 value of 0.31 µM against procaspase-3, indicating potent activation that could lead to apoptosis in cancer cells .
The biological activity of this compound is primarily attributed to its ability to activate procaspase-3, a crucial protein in the apoptosis pathway. The structure-activity relationship (SAR) studies suggest that modifications in the molecular structure significantly impact its efficacy:
- Hydrophobic Interactions : The presence of hydrophobic groups enhances binding affinity to target proteins.
- Electron-Withdrawing Groups : Substituents that withdraw electrons from aromatic rings can increase biological activity by stabilizing reactive intermediates.
Case Studies
Several case studies have explored the efficacy of benzothiazole derivatives in vivo and in vitro:
- Study on Cytotoxicity : A study involving a series of benzothiazole derivatives showed IC50 values ranging from 0.24 to 0.92 µM across multiple cancer cell lines, demonstrating their potential as anticancer agents .
- Procaspase Activation : Research indicated that specific modifications in the benzothiazole moiety led to enhanced procaspase activation, suggesting a direct correlation between structural features and biological activity .
Data Summary Table
| Compound Name | EC50 (µM) | Target | Cancer Cell Lines Tested |
|---|---|---|---|
| Compound 18e | 0.31 | Procaspase-3 | NCI-H226, SK-N-SH, HT29, MKN-45, MDA-MB-231 |
| This compound | TBD | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
